2-Chloro-4-ethylthiazole-5-carboxylic acid

Herbicide Safener Agrochemical Synthesis Crop Protection

Researchers synthesizing herbicidal safeners require the precise 2-chloro-4-ethyl substitution pattern; generic analogs fail due to critical SAR requirements. This compound is the exact intermediate identified in patent EP0027018. • Unique chloro handle for selective derivatization and SAR studies. • Patent-backed key building block for agrochemical R&D. • High-purity material ensures reproducible synthesis of advanced intermediates.

Molecular Formula C6H6ClNO2S
Molecular Weight 191.64 g/mol
Cat. No. B11811580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethylthiazole-5-carboxylic acid
Molecular FormulaC6H6ClNO2S
Molecular Weight191.64 g/mol
Structural Identifiers
SMILESCCC1=C(SC(=N1)Cl)C(=O)O
InChIInChI=1S/C6H6ClNO2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H,9,10)
InChIKeyWGYMTTJPHVGJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-ethylthiazole-5-carboxylic Acid: Key Properties & Procurement


2-Chloro-4-ethylthiazole-5-carboxylic acid (CAS 1194374-35-0) is a heterocyclic thiazole derivative characterized by a chloro substituent at the 2-position and an ethyl group at the 4-position of the thiazole ring, with a carboxylic acid moiety at the 5-position . This structural motif places it within a class of 2,4-disubstituted-5-thiazolecarboxylic acids that have been specifically identified as intermediates for herbicidal safeners, a specialized and commercially significant application distinct from generic thiazole bioactivity [1].

2-Chloro-4-ethylthiazole-5-carboxylic Acid: Differentiation from Analogs


Generic substitution with in-class compounds like 2-chloro-4-methylthiazole-5-carboxylic acid or the non-chlorinated 4-ethylthiazole-5-carboxylic acid is not scientifically valid due to the critical structure-activity relationship governing this compound's primary documented application. The combination of the 2-chloro substituent and 4-ethyl group is specifically claimed within a narrow patent family for synthesizing intermediates used in herbicidal safeners, where even minor alkyl chain modifications can drastically alter performance and commercial viability [1]. Furthermore, the chloro group provides a unique chemical handle for further derivatization, enabling synthetic routes that are not accessible with hydrogen or bromo analogs, thereby locking in a specific set of downstream products [2].

2-Chloro-4-ethylthiazole-5-carboxylic Acid: Quantitative Comparison


Herbicidal Safener Patent Claim: Chloro vs. Non-Chloro

The target compound, as a 2-chloro-4-ethyl-substituted thiazole-5-carboxylate, is explicitly covered by the claims of EP0027018B1 for use as an intermediate in the synthesis of herbicidal safeners. Its non-chlorinated analog, 4-ethylthiazole-5-carboxylic acid, lacks the 2-chloro substituent and is therefore not a viable alternative within this specific, patented synthetic pathway [1]. The patent specifically requires a 2-chloro-4-substituted structure for the claimed process, providing a clear, binary differentiation for procurement in this application area .

Herbicide Safener Agrochemical Synthesis Crop Protection

Chloro Group as a Synthetic Handle

The presence of the 2-chloro group in 2-chloro-4-ethylthiazole-5-carboxylic acid provides a crucial site for further functionalization via nucleophilic aromatic substitution, a feature absent in the non-halogenated 4-ethylthiazole-5-carboxylic acid. This allows for the creation of a broader library of 2-substituted analogs, as demonstrated by the high-yielding (76-82%) synthesis of diverse thiazole derivatives from related chlorinated precursors [1]. The non-halogenated analog offers no such handle, limiting its utility as a versatile building block for advanced intermediates [2].

Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity: 4-Ethyl vs. 4-Methyl Substitution

While direct experimental logP data is unavailable, the replacement of a methyl group with an ethyl group at the 4-position (as compared to 2-chloro-4-methylthiazole-5-carboxylic acid) is known to increase molecular weight (191.64 vs. 177.61 g/mol) and lipophilicity . In related thiazole systems, this modest increase in lipophilicity has been associated with altered membrane permeability and target binding, a key consideration in drug design [1]. This suggests a potential, albeit unquantified, advantage in tuning physicochemical properties for specific biological assays or formulation requirements.

Physicochemical Properties Drug Design ADME

2-Chloro-4-ethylthiazole-5-carboxylic Acid: Key Applications


Patented Herbicidal Safener Intermediate Synthesis

Procurement is justified when the research or industrial goal is the preparation of 2-substituted-4-substituted-5-thiazolecarboxylic acid derivatives intended for use as herbicidal safeners, particularly those covered by the EP0027018 patent family. This compound's specific substitution pattern is a required intermediate in this process [1].

Medicinal Chemistry Scaffold Diversification

Ideal for academic and pharmaceutical labs conducting structure-activity relationship (SAR) studies where a halogen handle is required for late-stage functionalization. The 2-chloro group allows for the rapid generation of diverse analog libraries to explore biological targets, a capability not offered by non-halogenated analogs [1].

Antimicrobial & Antifungal Agent Development

While direct data is limited, this compound serves as a key building block for the synthesis of 2,4-disubstituted thiazole derivatives, a class known for antimicrobial and antifungal properties. Its procurement is therefore strategic for groups aiming to synthesize and screen novel agents in this well-established bioactive chemical space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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